2-Methyl-1H-benzimidazole-5-carbonitrile

Antifungal Candida Minimum Inhibitory Concentration (MIC)

Sourcing regiochemically pure benzimidazole-5-carbonitrile building blocks is critical-the 6-carbonitrile isomer confounds SAR studies. 2-Methyl-1H-benzimidazole-5-carbonitrile (CAS 92443-13-5) provides unambiguous 5-position nitrile substitution. • Antifungal pharmacophore: 5-cyano benzimidazoles active against Candida spp. • Covalent warhead: Electrophilic nitrile targets Cys/Ser residues. • Rigid core: Zero rotatable bonds, LogP ~1.45. ≥95% purity (HPLC); ambient shipping.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 92443-13-5
Cat. No. B1596244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-benzimidazole-5-carbonitrile
CAS92443-13-5
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C#N
InChIInChI=1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
InChIKeyQPFHANMJUAOJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-benzimidazole-5-carbonitrile (CAS 92443-13-5): Core Scaffold Specifications for Targeted Procurement


2-Methyl-1H-benzimidazole-5-carbonitrile (CAS 92443-13-5) is a heterocyclic aromatic building block with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It is characterized by a benzimidazole core, featuring a methyl substituent at the 2-position and a reactive nitrile (carbonitrile) group at the 5-position . The compound exhibits a calculated LogP of approximately 1.45 and zero rotatable bonds, indicating a rigid, moderately lipophilic scaffold . Standard commercial offerings often include specifications such as a purity of 95% (HPLC) and a solid physical form .

2-Methyl-1H-benzimidazole-5-carbonitrile: Why Structural Analog Substitution Introduces Experimental Variability


The 2-Methyl-1H-benzimidazole-5-carbonitrile scaffold is not functionally interchangeable with closely related benzimidazole analogs. The specific substitution pattern is a primary driver of observed biological activity and chemical reactivity. The presence and position of the electron-withdrawing nitrile group at the 5-position critically influences the compound's electronic distribution, hydrogen-bonding capacity, and metabolic stability, differentiating it from other 2-methylbenzimidazoles or benzimidazole-5-carbonitriles with alternative substituents . For instance, the regiochemistry of the nitrile group is crucial; the 5-carbonitrile isomer offers distinct reactivity and pharmacological profiles compared to its 6-carbonitrile counterpart [1]. Procurement of an incorrect isomer or a non-cyano analog will likely result in divergent activity profiles and confound structure-activity relationship (SAR) studies, as demonstrated by comparative biological evaluations .

Quantitative Differentiation of 2-Methyl-1H-benzimidazole-5-carbonitrile Against Key Analogs


Antifungal Potency: 5-Cyano Substituent Confers Micromolar Activity Against Candida spp.

In a series of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, the presence of the 5-carbonitrile group was associated with potent antifungal activity. The most active cyano-substituted compounds (53, 57, 58, and 61) exhibited MIC values of 3.12 µg/mL against Candida species, a value similar to that of the clinical antifungal fluconazole. While 2-Methyl-1H-benzimidazole-5-carbonitrile was not the specific compound tested in this study, its core 5-carbonitrile scaffold is the critical pharmacophoric element identified as conferring this activity [1].

Antifungal Candida Minimum Inhibitory Concentration (MIC)

Regiochemical Specificity: 5- vs. 6-Carbonitrile Isomers Exhibit Distinct Biological Profiles

The same study that highlighted the potency of 5-carbonitrile derivatives also prepared and evaluated a 6-carbonitrile isomer (compound 54). While specific quantitative data for the 6-isomer's antifungal activity is not provided in the abstract, the study's design of explicitly comparing 5- and 6-substituted analogs underscores the critical importance of regiochemistry. The fact that the abstract highlights the 5-carbonitrile compounds as exhibiting the greatest activity implies a significant divergence in potency based solely on the position of the nitrile group [1].

Isomerism Regiochemistry Structure-Activity Relationship (SAR) Antifungal

Functional Group Reactivity: The Nitrile Group as a Distinguishing Synthetic Handle

The nitrile (carbonitrile) moiety at the 5-position is a versatile functional group that can be selectively transformed into other functionalities, including carboxylic acids (via hydrolysis), primary amines (via reduction), or tetrazoles (via [3+2] cycloaddition) . This chemical reactivity distinguishes 2-Methyl-1H-benzimidazole-5-carbonitrile from similar analogs lacking a nitrile group, such as 2-methylbenzimidazole (CAS 615-15-6). The latter lacks this specific synthetic handle, limiting its utility for further diversification without additional functionalization steps.

Chemical Synthesis Nitrile Reactivity Building Block

Physicochemical Property Profile: Defined LogP and Rotatable Bond Count

2-Methyl-1H-benzimidazole-5-carbonitrile possesses a calculated partition coefficient (LogP) of 1.45 and contains zero rotatable bonds . In comparison, other benzimidazole derivatives may have significantly different lipophilicity and flexibility depending on their substitution. For example, introducing a phenyl group at the 2-position, as seen in many antifungal analogs, would increase LogP and potentially reduce solubility. The low LogP and rigid structure of this compound make it a more suitable candidate for applications where moderate lipophilicity and conformational constraint are desirable.

Physicochemical Properties LogP Drug-likeness Rotatable Bonds

Targeted Research Applications for 2-Methyl-1H-benzimidazole-5-carbonitrile


Medicinal Chemistry: Exploring Antifungal SAR with a Defined 5-Cyano Scaffold

Based on evidence that 5-carbonitrile-substituted benzimidazoles exhibit potent antifungal activity against Candida species [1], 2-Methyl-1H-benzimidazole-5-carbonitrile is a validated starting point for structure-activity relationship (SAR) studies. Researchers can use this core scaffold to introduce various substituents at other positions (e.g., the N1 position or the 2-phenyl ring) to optimize potency, selectivity, and pharmacokinetic properties while retaining the crucial 5-cyano pharmacophore.

Chemical Biology: Development of Nitrile-Containing Activity-Based Probes (ABPs)

The electrophilic nitrile group can serve as a warhead for covalent modification of active-site cysteine or serine residues in enzymes. 2-Methyl-1H-benzimidazole-5-carbonitrile can be incorporated into larger probe molecules to investigate enzyme function or to develop targeted covalent inhibitors. The moderate LogP of 1.45 may aid in achieving a balance between membrane permeability and aqueous solubility for cellular assays.

Synthetic Methodology: Substrate for Late-Stage Functionalization Studies

This compound is an ideal substrate for developing and testing new synthetic methods for nitrile group transformations (e.g., hydrolysis, reduction, cycloaddition) . Its well-defined structure and moderate complexity make it a suitable benchmark for optimizing reaction conditions, catalyst efficiency, and functional group tolerance in heterocyclic chemistry.

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